5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of chloropropionyl chloride, chlorobenzene, aluminum trichloride, and concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of similar compounds like “1H-Inden-1-one, 2,3-dihydro-” has been analyzed . The molecular weight is 132.1592 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of hydrogenation of indene . More research is needed to understand the specific reactions of “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, “1H-Inden-1-one, 2,3-dihydro-” has a molecular weight of 132.1592 . More specific information about “5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one” was not available.Scientific Research Applications
Synthesis and Industrial Applications
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of the pesticide Indoxacarb. Jing (2012) introduced an improved method for its synthesis, emphasizing its relevance in pesticide production. The method involved the preparation of 3,4'-dichloropropiophenone, followed by reactions to form 5-chloro-2,3-dihydro-1H-inden-1-one, and finally obtaining 5-chloro-2,3-dihydro-1H-inden-1-one carboxylic acid methyl ester, a critical compound in industrial processes due to its efficiency and cost-effectiveness (Jing, 2012).
Novel Syntheses and Chemical Properties
Christl and Cohrs (2015) reported a new synthesis method of 2,3-dihydro-1,3-methano-1H-indene, using 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one as a starting material. This study contributed significantly to understanding the compound's nuclear magnetic resonance (NMR) spectra and its chemical behavior, particularly in cycloaddition reactions (Christl & Cohrs, 2015).
Biocatalytic Applications
In 2019, Zhang et al. demonstrated the biocatalytic potential of Bacillus cereus WZZ006 in synthesizing chiral intermediates of 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester. This study highlighted the enzymatic resolution's high efficiency and stereoselectivity, making it a promising approach for producing chiral intermediates in agricultural insecticides (Zhang et al., 2019).
Catalysis and Polymerization
Hu et al. (2022) explored the use of 2,3-dihydro-1H-inden-1-one derivatives, including 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one, in catalytic systems. Their research focused on [5+2-2] decarbonylative cycloaddition, revealing new insights into carbon-carbon bond cleavage and the synthesis of complex organic structures, which could have implications in materials science and catalysis (Hu et al., 2022).
Crystallographic Studies
Several studies have focused on the crystal structure and molecular geometry of compounds containing 5-chloro-3-methyl-2,3-dihydro-1H-inden-1-one. These studies have provided detailed insights into molecular interactions, crystal packing, and conformational aspects of such compounds, which are crucial for understanding their chemical and physical properties https://consensus.app/papers/synthesis-structures-studies-şahin/78b53fcc7d0555758c4a59a3684fafde/?utm_source=chatgpt; https://consensus.app/papers/methylene‐bridged-metallocenes-resconi/b0a03fce744759788274ea154aa19dbd/?utm_source=chatgpt" target="_blank">(Trilleras et al., 2005; Şahin et al., 2011; Resconi et al., 2006)
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPCICJTYBOCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.